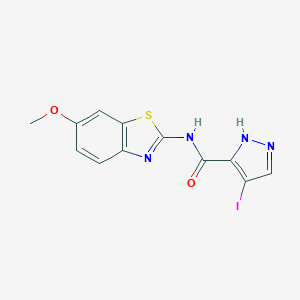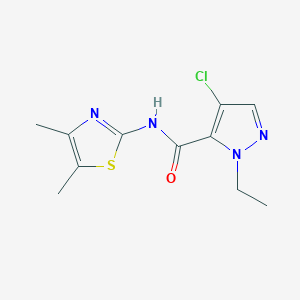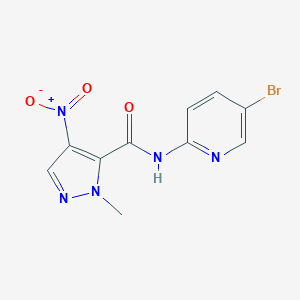![molecular formula C21H16N3O4S+ B280486 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyridines. This compound is characterized by its unique structure, which includes two nitrophenyl groups and a thiazole ring fused to a pyridine ring. The presence of nitro groups and the thiazole ring imparts significant chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethylpyridine with 3-nitrobenzaldehyde in the presence of a base to form an intermediate, which is then cyclized with a thioamide to form the thiazole ring. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amine derivatives, while oxidation can produce nitroso compounds.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of dyes, pigments, and other materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The thiazole ring can interact with specific protein targets, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-dimethyl-6,7-bis(4-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium
- 2,3-dimethyl-6,7-bis(2-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium
- 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-5-ium
Uniqueness
The uniqueness of 2,3-dimethyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium lies in its specific substitution pattern and the presence of nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C21H16N3O4S+ |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2,3-dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium |
InChI |
InChI=1S/C21H16N3O4S/c1-13-14(2)29-21-11-19(15-5-3-7-17(9-15)23(25)26)20(12-22(13)21)16-6-4-8-18(10-16)24(27)28/h3-12H,1-2H3/q+1 |
InChI-Schlüssel |
QTVFSZVITMEZBT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=C(SC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B280405.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B280406.png)
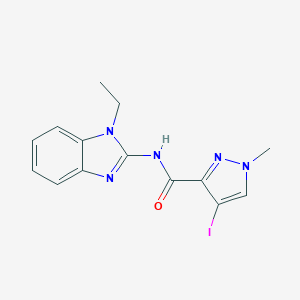
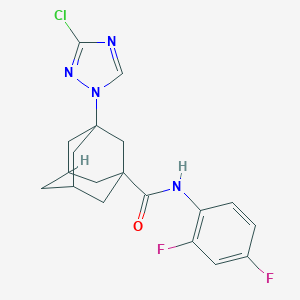
![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
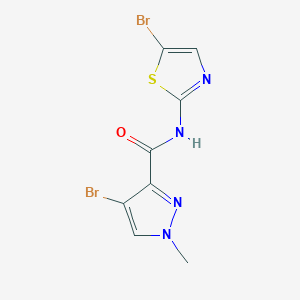
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B280419.png)
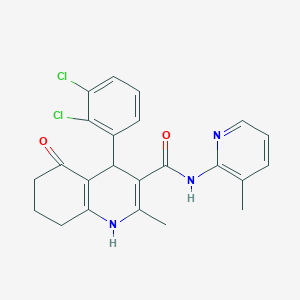
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)
